molecular formula C12H21ClN4O B7970615 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate

Cat. No.: B7970615
M. Wt: 272.77 g/mol
InChI Key: YHEGNKOYWHYJOC-UHFFFAOYSA-N
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Description

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a hydrazino group attached to a benzimidazole ring, which is further substituted with a 3-methylbutyl group. The hydrochloride hydrate form indicates that the compound is in its salt form, combined with water molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the formation of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Hydrazino Group: The hydrazino group is introduced by reacting the benzimidazole derivative with hydrazine hydrate under controlled conditions.

    Substitution with 3-Methylbutyl Group: The 3-methylbutyl group is introduced through an alkylation reaction, where the benzimidazole derivative is treated with an appropriate alkyl halide in the presence of a base.

    Formation of Hydrochloride Hydrate: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, followed by crystallization to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and elevated temperatures.

Major Products Formed

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzimidazole ring can interact with DNA and other biomolecules, potentially disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazino-1,3-benzoxazole: Similar in structure but contains an oxygen atom in the ring instead of nitrogen.

    2-Hydrazino-6-methyl-1,3-benzothiazole: Contains a sulfur atom in the ring and a methyl group at the 6-position.

    2-Hydrazino-1-methylpyridinium tosylate: Contains a pyridine ring and a tosylate group.

Uniqueness

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate is unique due to the presence of the 3-methylbutyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Properties

IUPAC Name

[1-(3-methylbutyl)benzimidazol-2-yl]hydrazine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.ClH.H2O/c1-9(2)7-8-16-11-6-4-3-5-10(11)14-12(16)15-13;;/h3-6,9H,7-8,13H2,1-2H3,(H,14,15);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEGNKOYWHYJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1NN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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